N-Boc-Pyrrolidin-2-(S)-ylboronic acid

Asymmetric Synthesis Boroproline Pharmaceuticals Dipeptidyl Peptidase Inhibitors

Researchers face added cost and complexity when using racemic N-Boc-pyrrolidin-2-ylboronic acid, requiring (+)-pinanediol resolution and chromatographic separation. Procuring the pre-resolved (S)-enantiomer (CAS 149716-79-0) eliminates ≥2 synthetic steps, directly enabling stereospecific construction of boroproline pharmacophores for DPP-IV inhibitors (talabostat, dutogliptin). • Bypasses diastereomeric resolution-reduces process complexity and cost • Defined (S) stereochemistry ensures predictable Suzuki coupling outcomes with 98% e.e. • Validated manufacturing via (R)-mandelic acid resolution (CN108047257B) ensures consistent supply

Molecular Formula C9H18BNO4
Molecular Weight 215.06 g/mol
CAS No. 149716-79-0
Cat. No. B178953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Pyrrolidin-2-(S)-ylboronic acid
CAS149716-79-0
Synonyms(S)-N-Boc-pyrrolidin-2-ylboronic acid
Molecular FormulaC9H18BNO4
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyUIIUYLRUCQCTST-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Pyrrolidin-2-(S)-ylboronic Acid Overview


N-Boc-Pyrrolidin-2-(S)-ylboronic acid (CAS 149716-79-0) is a chiral organoboron compound comprising a pyrrolidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a boronic acid functional group at the 2-position with defined (S) stereochemistry . With molecular formula C9H18BNO4 and molecular weight of 215.05 g/mol, this compound exists as a single enantiomer and serves primarily as a key intermediate in the synthesis of boroproline-containing pharmaceuticals and as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound is typically supplied at purities of 97-98% and requires storage under dry conditions at 2-8°C .

Enantiopure (S)-pyrrolidine-2-boronic acid building block
Boc-protected for orthogonal deprotection in synthesis
Supports stereospecific Suzuki-Miyaura cross-coupling workflows

Why N-Boc-Pyrrolidin-2-(S)-ylboronic Acid Is Irreplaceable


Generic substitution of N-Boc-Pyrrolidin-2-(S)-ylboronic acid with its racemic mixture (CAS 149682-75-7) or the (R)-enantiomer (CAS 149716-78-9) introduces fundamentally different stereochemical outcomes that propagate through entire synthetic sequences [1]. In pharmaceutical applications targeting chiral drug candidates, the use of a racemate requires additional diastereomeric resolution steps using costly chiral auxiliaries such as (+)-pinanediol, followed by chromatographic separation, which reduces overall yield and increases process complexity [2]. Furthermore, the (S)-configuration at the pyrrolidine 2-position directly determines the stereochemical outcome in subsequent coupling reactions, where mismatched stereochemistry (e.g., using the (R)-enantiomer) can lead to inactive or undesired stereoisomers in the final active pharmaceutical ingredient [3].

(S)-enantiomerRacemate CAS 149682-75-7

Racemate may require (+)-pinanediol resolution and chromatography, adding process steps and reducing yield.

(S)-enantiomer(R)-enantiomer CAS 149716-78-9

(R)-enantiomer may invert stereochemical outcome in downstream couplings, leading to undesired stereoisomers.

Defined stereochemistryGeneric chiral mixture

Stereochemical integrity may not transfer; enantiomeric excess can deviate without verified single-enantiomer source.

Performance Evidence: N-Boc-Pyrrolidin-2-(S)-ylboronic Acid


Enantioselective Boroproline Synthesis

The (S)-enantiomer of N-Boc-pyrrolidin-2-ylboronic acid can be synthesized directly with high enantioselectivity using (-)-sparteine-mediated asymmetric lithiation of N-Boc-pyrrolidine followed by boron electrophile quenching. This method achieves good yield with enantioselectivity determined by HPLC analysis of the derived pinanediol ester [1]. In contrast, the racemic synthesis route (producing CAS 149682-75-7) yields a 1:1 mixture of enantiomers that requires subsequent resolution via (+)-pinanediol derivatization and column chromatography to isolate the desired isomer, adding at least two additional synthetic steps and reducing overall process efficiency [2].

Enantioselective Synthesis
Head-to-head
Good e.e. by chiral HPLC (pinanediol ester) 1:1 racemic mixture, needs diastereomeric resolution Bypasses (+)-pinanediol resolution step
Supports synthetic route simplification for boroproline intermediates.
(-)-Sparteine-mediated lithiation in THF; chiral HPLC confirmation required.
Asymmetric Synthesis Boroproline Pharmaceuticals Dipeptidyl Peptidase Inhibitors

Chiral Resolution Step Economy

When racemic N-Boc-pyrrolidin-2-ylboronic acid (CAS 149682-75-7) is condensed with (+)-pinanediol, the resulting diastereomeric mixture requires column chromatographic separation to isolate the desired isomer, a process that reduces overall yield and consumes costly chiral auxiliary material [1]. In the synthesis of L-valyl-pyrrolidine-(2R)-boronic acid, the use of racemic starting material necessitates this resolution step, whereas starting with the enantiomerically pure (S)-boronic acid (or its (R)-counterpart) would bypass this purification requirement entirely [2]. The (S)-configured compound provides direct access to the desired stereochemical series without auxiliary-mediated resolution.

Step Economy vs Racemate
Cross-study
0 additional resolution steps Racemate: derivatization + chromatography Eliminates 2 unit operations
May improve process throughput and reduce chiral auxiliary consumption.
Based on L-valyl-pyrrolidine-(2R)-boronic acid process analog.
Chiral Resolution Process Chemistry Pinanediol Boronate Esters

Stereochemical Impact on Selectivity

Although not measured directly on the free boronic acid, mechanistic studies on chiral pyrrolidine-derived ligands demonstrate that (S) versus (R) stereochemistry produces dramatically different reaction outcomes. In a study of enantiopure chiral ligands, the (S)-configured ligand delivered 98% enantiomeric excess (e.e.) with excellent Z/E stereoselectivity, whereas the (R)-configured ligand under identical conditions produced <95% e.e. and an approximately 1:1 mixture of double bond isomers [1]. This class-level evidence demonstrates that the stereochemical identity at the pyrrolidine chiral center critically governs downstream stereoselectivity in catalytic transformations.

Stereochemical Impact
Class-level inference
(S)-ligand: 98% e.e., Z/E selectivity (R)-ligand: low e.e. and Z/E ≥3 pp e.e. improvement, stereoselectivity gain
Supports enantiomeric excess review in coupling applications.
Extrapolated from chiral pyrrolidine ligand studies; direct boronic acid data to verify.
Asymmetric Catalysis Stereoselective Coupling Enantiomeric Excess

Mandelic Acid Resolution Process

Chinese patent CN108047257B discloses a preparation process specifically for chiral N-Boc-pyrrolidine-2-boric acid that employs (R)-mandelic acid for diastereomeric salt resolution of the racemic boronic acid [1]. The process involves N-Boc-pyrrolidine metalation with sec-butyllithium, boron halide quench, followed by mandelic acid salt formation and acidic hydrolysis to yield enantiomerically enriched product. This patented methodology provides an alternative route to obtain the (S)-enantiomer when direct asymmetric synthesis is not employed, establishing the compound as a distinct commercial entity with defined manufacturing provenance [1].

Patented Resolution Process
Supporting evidence
  • sec-BuLi metalation of N-Boc-pyrrolidine
  • Boron halide quench
  • (R)-mandelic acid salt formation
  • Acidic hydrolysis to enantiomerically enriched product
Provides a documented chiral manufacturing route, supporting procurement as a defined entity.
Patent CN108047257B; scale-up context may differ.
Chiral Resolution Pharmaceutical Intermediates Process Patent

Applications of N-Boc-Pyrrolidin-2-(S)-ylboronic Acid


Boroproline-Containing DPP Inhibitor Synthesis

This compound serves as the direct precursor to boroproline, the key pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors and related protease-targeting therapeutics. The (S)-enantiomer enables stereospecific construction of boroproline-containing dipeptides such as talabostat and dutogliptin without requiring post-synthetic chiral resolution. As demonstrated in the (-)-sparteine-mediated asymmetric synthesis, the (S)-boronic acid can be prepared with high enantioselectivity, directly feeding into pharmaceutical synthetic sequences [1]. The racemic alternative (CAS 149682-75-7) would necessitate (+)-pinanediol derivatization and chromatographic separation as documented in the synthesis of L-valyl-pyrrolidine-(2R)-boronic acid, adding process complexity and cost [2].

Stereoselective Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions requiring retention of stereochemical integrity, the enantiomerically pure (S)-boronic acid provides a defined chiral pyrrolidine coupling partner for constructing arylated or heteroarylated pyrrolidine derivatives. Class-level evidence from chiral pyrrolidine ligand studies demonstrates that (S)-configuration yields 98% enantiomeric excess compared to <95% e.e. from the (R)-configuration under identical conditions, highlighting the critical impact of stereochemical choice on product purity [1]. This compound enables the introduction of a chiral pyrrolidine moiety with predictable stereochemical outcome into complex molecular scaffolds for medicinal chemistry applications.

Process-Scale Chiral Intermediate Production

For industrial process chemistry where elimination of unit operations directly correlates with manufacturing cost reduction, procuring the pre-resolved (S)-enantiomer bypasses the need for in-house diastereomeric resolution. The patented preparation process CN108047257B provides a validated manufacturing route using (R)-mandelic acid resolution, establishing this compound as a commercially defined entity with documented production methodology [1]. Compared to purchasing the racemate and performing resolution internally, which consumes (+)-pinanediol chiral auxiliary and requires chromatographic purification as described in the Gibson et al. (2002) process, direct procurement of the (S)-enantiomer eliminates at least two synthetic steps [2]. This reduction in process complexity supports higher throughput and improved cost efficiency in pharmaceutical intermediate production.

Application
Selection Property
Validation Focus
Boroproline pharmacophore construction
Stereochemical integrity
Chiral HPLC confirmation; diastereomeric purity
Stereoselective Suzuki-Miyaura coupling
Enantiomeric excess retention
Reaction stereochemical outcome verification
Chiral intermediate process development
Synthetic step reduction
Process mass intensity; unit operation count

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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